molecular formula C17H17FN2O2 B268823 2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide

2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide

Cat. No. B268823
M. Wt: 300.33 g/mol
InChI Key: KZPDVXAYIJDKEB-UHFFFAOYSA-N
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Description

2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide, also known as FPBA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzamides and has been studied extensively for its potential use in various applications.

Mechanism of Action

2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide works by inhibiting the activity of the enzyme monoacylglycerol lipase (MAGL). This enzyme is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a crucial role in various physiological processes such as pain sensation, appetite regulation, and inflammation. By inhibiting MAGL, this compound increases the levels of 2-AG, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensation, increase appetite, and reduce inflammation. It has also been studied for its potential use in the treatment of various neurological disorders such as epilepsy and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide is its potential use in the treatment of various neurological disorders. It has also been shown to have a significant impact on the central nervous system, making it a valuable tool for studying various physiological processes. However, one of the main limitations of this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical applications.

Future Directions

There are several future directions for the study of 2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide. One potential area of research is its potential use in the treatment of various neurological disorders. It has also been shown to have a significant impact on the central nervous system, making it a valuable tool for studying various physiological processes. Additionally, further research is needed to evaluate the potential toxicity of this compound and its suitability for clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential use in various applications, including the treatment of various neurological disorders. While there are advantages and limitations to its use, there are several future directions for the study of this compound that hold promise for its potential use in clinical applications.

Synthesis Methods

The synthesis of 2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide involves the reaction of 4-aminobenzamide with propyl isocyanate and 2-fluorobenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have a significant impact on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders.

properties

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

2-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H17FN2O2/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)

InChI Key

KZPDVXAYIJDKEB-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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